molecular formula C40H37K3N2O12S4 B14767142 Sulfo-Cyanine7.5 dimethyl

Sulfo-Cyanine7.5 dimethyl

Cat. No.: B14767142
M. Wt: 983.3 g/mol
InChI Key: WJGKEWOIVDPUAP-UHFFFAOYSA-K
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Description

Sulfo-Cyanine7.5 dimethyl is a non-functionalized, water-soluble cyanine dye known for its bright near-infrared fluorescence. This compound is particularly notable for its extremely high molar absorption coefficient, making it a valuable near-infrared label for various technical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine7.5 dimethyl typically involves the condensation of appropriate indole derivatives with a heptamethine bridge. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the cyanine structure. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7.5 dimethyl primarily undergoes photophysical reactions due to its fluorescent properties. It can participate in:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to maintain the dye’s stability .

Major Products Formed

The major products formed from reactions involving this compound are typically modified cyanine dyes with altered photophysical properties. These modifications can enhance or quench the dye’s fluorescence, depending on the application .

Scientific Research Applications

Sulfo-Cyanine7.5 dimethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7.5 dimethyl involves its ability to absorb and emit light in the near-infrared region. The dye’s molecular structure allows it to interact with specific molecular targets, facilitating its use in imaging and diagnostic applications. The pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7.5 dimethyl stands out due to its exceptionally high molar absorption coefficient and bright near-infrared fluorescence. These properties make it particularly useful for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C40H37K3N2O12S4

Molecular Weight

983.3 g/mol

IUPAC Name

tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3

InChI Key

WJGKEWOIVDPUAP-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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